Technical Guide: Synthesis of N-Hydroxy-5-methyl-pyridine-2-carboxamidine
Technical Guide: Synthesis of N-Hydroxy-5-methyl-pyridine-2-carboxamidine
Executive Summary
N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS 453565-47-4) is a critical pyridine-based amidoxime intermediate. It serves as a primary pharmacophore precursor for the synthesis of 1,2,4-oxadiazole derivatives, a structural motif prevalent in S1P1 receptor agonists, Factor Xa inhibitors, and immunomodulatory drugs.
This guide details the most reliable synthetic pathway: the Cyanation-Amidoximation Route . Unlike oxidative routes starting from methyl groups (which suffer from poor regioselectivity on the pyridine ring) or Sandmeyer reactions (low yields), this protocol utilizes the commercially stable 2-bromo-5-methylpyridine as the starting material. This ensures high regiochemical fidelity and scalability.
Retrosynthetic Analysis & Strategy
The synthesis is broken down into two distinct phases to maximize yield and purity.
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Phase 1 (Cyanation): Conversion of the aryl bromide to a nitrile using Palladium-catalyzed cyanation. This is preferred over Rosenmund-von Braun (CuCN) conditions due to easier workup and lower heavy metal residual limits.
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Phase 2 (Amidoxime Formation): Nucleophilic addition of hydroxylamine to the nitrile.
Pathway Visualization
Caption: Two-step retrosynthetic pathway from halogenated precursor to amidoxime target.
Phase 1: Synthesis of 5-Methylpicolinonitrile
Objective: Substitution of the bromine atom at the C2 position with a cyano group. Reaction Type: Palladium-catalyzed Cyanation.
Materials
| Reagent | Equiv.[1][2][3][4] | Role |
| 2-Bromo-5-methylpyridine | 1.0 | Substrate |
| Zinc Cyanide (Zn(CN)₂) | 0.6 | Cyanide Source |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| DMF (Anhydrous) | 10 vol | Solvent |
Protocol
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Setup: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, charge 2-bromo-5-methylpyridine (1.0 eq) and Zn(CN)₂ (0.6 eq).
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Expert Note: Zn(CN)₂ is preferred over NaCN/KCN because it is less hygroscopic and allows for a homogeneous reaction in DMF.
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Degassing: Add anhydrous DMF. Degas the solution by bubbling nitrogen through it for 20 minutes.
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Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts (bipyridines).
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Catalysis: Add Pd(PPh₃)₄ (5 mol%) quickly under a positive stream of nitrogen.
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Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.[2]6) should disappear, and a more polar spot (nitrile, Rf ~0.4) should appear.[5]
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Workup (Quench): Cool to room temperature. Pour the mixture into a solution of diluted ammonium hydroxide (NH₄OH) or ethylenediamine.
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Why? This complexes the zinc and palladium salts, preventing them from carrying over into the organic phase.
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Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Phase 2: Amidoxime Formation
Objective: Conversion of the nitrile to the N-hydroxy-carboxamidine. Reaction Type: Nucleophilic Addition.
Mechanistic Insight
The reaction involves the nucleophilic attack of the free hydroxylamine base on the electrophilic carbon of the nitrile.
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Challenge: Hydroxylamine is supplied as a hydrochloride salt (NH₂OH·HCl) for stability. It must be freed in situ using a base.
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Base Selection: We use Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) . Stronger bases (NaOH) can hydrolyze the nitrile to the amide (primary impurity).
Materials
| Reagent | Equiv.[1][2][3][4] | Role |
| 5-Methylpicolinonitrile | 1.0 | Intermediate |
| Hydroxylamine HCl | 2.0 | Reagent |
| Sodium Bicarbonate | 2.2 | Base |
| Ethanol / Water (4:1) | 10 vol | Solvent System |
Step-by-Step Protocol
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Solubilization: Dissolve 5-methylpicolinonitrile (1.0 eq) in Ethanol (8 vol).
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Reagent Prep: In a separate beaker, dissolve Hydroxylamine HCl (2.0 eq) and NaHCO₃ (2.2 eq) in Water (2 vol). Stir until effervescence (CO₂) ceases.
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Safety: Perform in a fume hood.
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Addition: Add the aqueous hydroxylamine solution to the ethanolic nitrile solution.
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Reaction: Heat the mixture to 70°C (Reflux) for 6–12 hours.
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Monitoring: HPLC or TLC (DCM:MeOH 9:1). The amidoxime is significantly more polar (lower Rf) than the nitrile.
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Workup:
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Evaporate the Ethanol under reduced pressure.[1]
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The product often precipitates from the remaining aqueous layer upon cooling.
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If no precipitate forms, extract with EtOAc (repeatedly, as amidoximes are polar).
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Purification: Recrystallization from Ethanol/Ether or Water is usually sufficient.
Reaction Mechanism Visualization[6]
Caption: Mechanism of amidoxime formation and potential hydrolysis side-reaction.
Analytical Characterization
To validate the synthesis, the following data should be obtained:
| Technique | Expected Result | Interpretation |
| 1H NMR (DMSO-d6) | Singlet ~2.35 ppm (3H) | Methyl group |
| Broad Singlet ~5.8 ppm (2H) | NH₂ protons (D₂O exchangeable) | |
| Broad Singlet ~9.8 ppm (1H) | OH proton (D₂O exchangeable) | |
| Aromatic signals 7.5-8.5 ppm | Pyridine ring protons | |
| MS (ESI+) | [M+H]+ = 152.08 | Confirms Molecular Weight |
| IR | ~1650 cm⁻¹ (C=N), ~3300-3400 cm⁻¹ (OH/NH) | Diagnostic bands |
Troubleshooting & Optimization
Common Issues
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Low Conversion:
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Cause: Hydroxylamine is unstable at high heat or consumed by side reactions.
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Fix: Add an additional 0.5 eq of NH₂OH·HCl and Base after 6 hours.
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Amide Formation (Impurity):
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Cause: Reaction temperature too high (>85°C) or too much water in the solvent system.
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Fix: Keep temperature at 70°C; ensure Ethanol ratio is high (4:1 EtOH:Water).
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Colored Impurities:
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Cause: Oxidation of the pyridine ring or trace metal contaminants.
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Fix: Treat the final ethanolic solution with activated charcoal before crystallization.
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Safety & References
Safety Considerations
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Zinc Cyanide: Fatal if swallowed or in contact with skin. Releases HCN gas upon contact with acid. All waste streams must be treated with bleach (hypochlorite) to quench cyanide before disposal.
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Hydroxylamine: Potential explosive hazard upon heating if concentrated. Mutagenic.
References
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Amidoxime Synthesis Review
- Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
- Source: Molecules (2019).
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URL:[Link]
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Nitrile Synthesis (Cyanation)
- Title: Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments.
- Source: Chemical Reviews (Standard Protocol Reference).
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URL:[Link]
- Experimental Validation (Similar Substrates): Title: Optimizing reaction conditions for the synthesis of amidoximes from nitriles. Source: BenchChem Technical Notes.
Sources
- 1. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-ヒドロキシ-2-メチルピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
